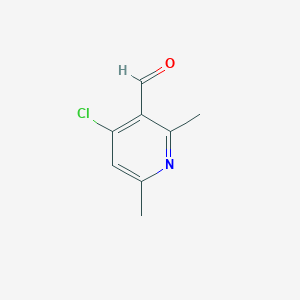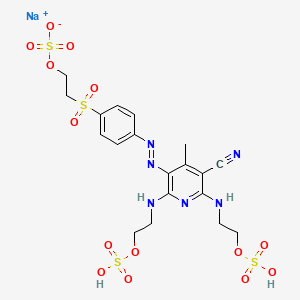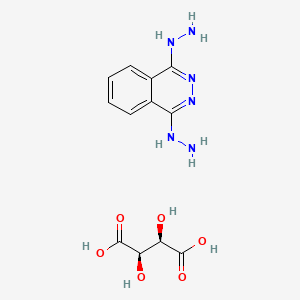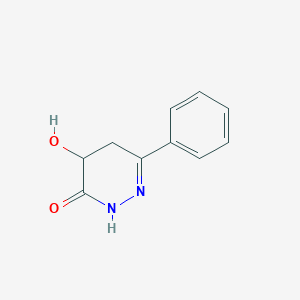
4-Hydroxy-6-phenyl-4,5-dihydropyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3(2H)-Pyridazinone,4,5-dihydro-4-hydroxy-6-phenyl- is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a six-membered ring containing two adjacent nitrogen atoms and a keto group at the third position. The presence of a phenyl group at the sixth position and a hydroxy group at the fourth position adds to its unique chemical structure. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone,4,5-dihydro-4-hydroxy-6-phenyl- typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . One common method includes the cyclization of phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3(2H)-Pyridazinone,4,5-dihydro-4-hydroxy-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The phenyl and hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
3(2H)-Pyridazinone,4,5-dihydro-4-hydroxy-6-phenyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has shown potential as an anti-inflammatory, antihypertensive, and anticancer agent.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3(2H)-Pyridazinone,4,5-dihydro-4-hydroxy-6-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit calcium ion influx, which is essential for the activation of platelet aggregation. This inhibition is achieved through the binding of the compound to calcium channels, thereby preventing the influx of calcium ions .
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine: Contains two adjacent nitrogen atoms in a six-membered ring but lacks the keto group.
Pyrimidine: Similar structure but with nitrogen atoms at positions 1 and 3.
Pyrazine: Nitrogen atoms at positions 1 and 4.
Uniqueness
3(2H)-Pyridazinone,4,5-dihydro-4-hydroxy-6-phenyl- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the hydroxy and phenyl groups enhances its biological activity and makes it a valuable scaffold for drug development .
Propiedades
Número CAS |
70529-47-4 |
|---|---|
Fórmula molecular |
C10H10N2O2 |
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
5-hydroxy-3-phenyl-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C10H10N2O2/c13-9-6-8(11-12-10(9)14)7-4-2-1-3-5-7/h1-5,9,13H,6H2,(H,12,14) |
Clave InChI |
RGZUOSUGPLWXOQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)NN=C1C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


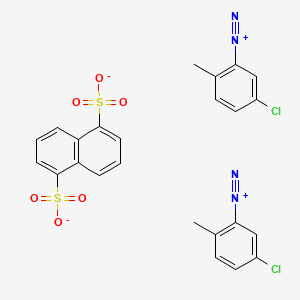
![2'-Amino-6'-(diethylamino)-3'-methoxyspiro[isobenzofuran-1[3H],9'-[9H]xanthene]-3-one](/img/structure/B13772595.png)
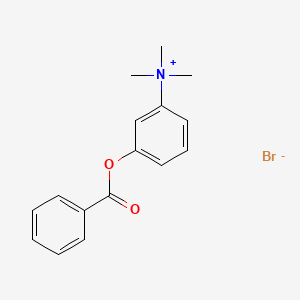
![tert-butyl N-[(2S)-1-amino-3-[(4-methoxyphenyl)methylsulfanyl]-1-oxopropan-2-yl]carbamate](/img/structure/B13772604.png)
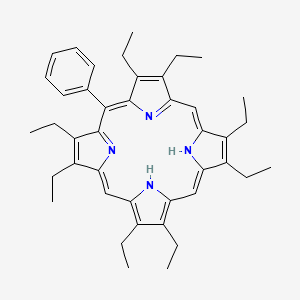
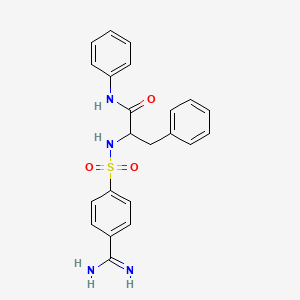

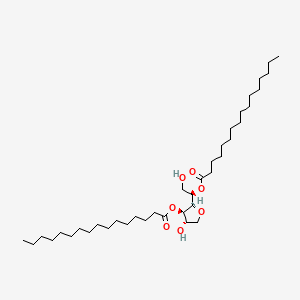
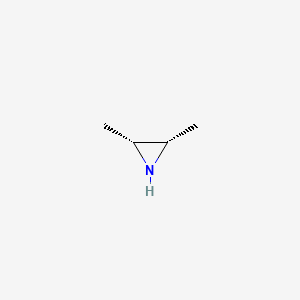
![Ethanaminium, 2-cyano-N-ethyl-N,N-bis[2-[(1-oxodocosyl)amino]ethyl]-, ethyl sulfate](/img/structure/B13772656.png)

